molecular formula C19H33NO13 B14038269 Acarbose EP Impurity D

Acarbose EP Impurity D

Cat. No.: B14038269
M. Wt: 483.5 g/mol
InChI Key: SNMISNLUIRCRQE-YOQJKDJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acarbose EP Impurity D involves complex organic reactions. The primary synthetic route includes the glycosylation of a glucopyranosyl donor with a cyclohexenyl amine acceptor. The reaction conditions typically involve the use of a glycosyl donor, a glycosyl acceptor, and a catalyst under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound is generally carried out through fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the impurity.

Chemical Reactions Analysis

Types of Reactions

Acarbose EP Impurity D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Acarbose EP Impurity D has several scientific research applications, including:

Mechanism of Action

Acarbose EP Impurity D exerts its effects by inhibiting the activity of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars in the intestines. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels .

Properties

Molecular Formula

C19H33NO13

Molecular Weight

483.5 g/mol

IUPAC Name

(3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19-/m1/s1

InChI Key

SNMISNLUIRCRQE-YOQJKDJJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO

Origin of Product

United States

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